1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine
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Description
The compound “1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine” is a complex organic molecule that contains several functional groups. These include a trifluoromethyl group, a phenyl group, an oxazole ring, and a piperazine ring . The trifluoromethyl group is a functional group that has the formula -CF3 . The phenyl group is a functional group with the formula -C6H5, and is derived from benzene by removal of a hydrogen atom . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group would introduce a significant amount of electronegativity . The oxazole and piperazine rings would likely introduce some degree of ring strain .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, phenyl, oxazole, and piperazine groups. The trifluoromethyl group is known to be quite reactive . The oxazole ring might undergo reactions at the nitrogen or oxygen atoms . The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound . The presence of the oxazole and piperazine rings could influence the compound’s solubility and boiling/melting points .Future Directions
Properties
IUPAC Name |
1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-12-16(11-23-7-9-24(10-8-23)13(2)25)22-17(26-12)14-3-5-15(6-4-14)18(19,20)21/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFZXKFNQYNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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